N-(4-ethylphenyl)nicotinamide is a compound derived from nicotinamide, a form of vitamin B3, with an ethylphenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. The compound is classified under the broader category of nicotinamide derivatives, which are known for their diverse pharmacological properties.
N-(4-ethylphenyl)nicotinamide is synthesized from nicotinic acid derivatives through various organic reactions. It falls under the classification of aryl-nicotinamide derivatives, which are often explored for their roles as anti-cancer agents and inhibitors of various biological pathways, including angiogenesis.
The synthesis of N-(4-ethylphenyl)nicotinamide typically involves the following steps:
The structure of the synthesized compound can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which reveal characteristic signals corresponding to functional groups present in the molecule .
N-(4-ethylphenyl)nicotinamide participates in several chemical reactions relevant to its biological activity:
These reactions are essential for understanding how modifications to the structure can influence biological activity .
The mechanism of action for N-(4-ethylphenyl)nicotinamide involves its role as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor is crucial in angiogenesis—the formation of new blood vessels—which is a significant process in tumor growth and metastasis.
N-(4-ethylphenyl)nicotinamide exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's formulation and delivery methods in pharmaceutical applications .
N-(4-ethylphenyl)nicotinamide has potential applications in various fields:
Research continues into optimizing this compound's structure for improved efficacy and reduced side effects, making it a promising candidate in cancer therapeutics .
N-(4-ethylphenyl)nicotinamide is a small-molecule derivative of nicotinamide (vitamin B3), featuring a pyridine-3-carboxamide core substituted at the amide nitrogen with a 4-ethylphenyl group. Its systematic IUPAC name is N-(4-ethylphenyl)pyridine-3-carboxamide, and it has a molecular formula of C₁₄H₁₄N₂O and a molecular weight of 226.28 g/mol. The structure comprises two key pharmacophores:
This configuration aligns with established structure-activity relationship (SAR) principles for kinase inhibitors, where the ethyl extension on the phenyl ring improves lipophilicity and membrane permeability compared to unsubstituted analogs [6]. Spectroscopic characterization confirms rotational barriers around the C–N amide bond (∼15 kcal/mol via DFT), influencing conformational flexibility and target binding [4].
Table 1: Structural Features of N-(4-ethylphenyl)nicotinamide
Component | Chemical Group | Role in Bioactivity |
---|---|---|
Core | Pyridine-3-carboxamide | H-bond donation/acceptation; NAD+ mimicry |
Substituent | 4-Ethylphenyl | Hydrophobic pocket penetration; enhanced lipophilicity |
Key Bond | Amide (C=O) | Stability; conformational restriction |
Electronic Profile | Dipole moment ∼3.8 Debye | Polar interactions with catalytic residues |
Nicotinamide derivatives emerged in medicinal chemistry initially as NAD+ precursors for metabolic disorders. Early research (pre-2010s) focused on nicotinamide’s role in cellular energy metabolism and DNA repair [1] [8]. The pivotal shift toward targeted oncology applications occurred with the discovery that nicotinamide scaffolds inhibit tyrosine kinases, particularly VEGFR-2—a critical regulator of tumor angiogenesis [6] [7].
N-(4-ethylphenyl)nicotinamide evolved from first-generation inhibitors like sorafenib, which integrated pyridine/aryl motifs but lacked substituent optimization. Between 2015–2025, systematic SAR studies revealed:
This compound represents a "third-generation" nicotinamide derivative optimized for spatial compatibility with the hydrophobic back pocket of VEGFR-2 (PDB: 2OH4), achieving IC₅₀ values of ∼0.095 μM in enzymatic assays [6].
Table 2: Evolution of Nicotinamide-Based VEGFR-2 Inhibitors
Generation | Representative Compound | Key Innovation | VEGFR-2 IC₅₀ |
---|---|---|---|
First | Sorafenib | Multikinase inhibition | 90 nM |
Second | III (N-phenylnicotinamide) | Selective hinge region binding | 240 nM |
Third | N-(4-ethylphenyl)nicotinamide | Ethyl-enhanced hydrophobic occupancy | 95 nM |
Despite promising in vitro activity, critical knowledge gaps impede clinical translation:
Table 3: Key Unresolved Research Questions
Domain | Specific Gap | Potential Impact |
---|---|---|
Metabolism | CYP isoform-specific degradation pathways | Risk of drug-drug interactions |
Target Specificity | Kinome-wide binding affinity mapping | Optimization of therapeutic window |
Resistance | Mutation-driven binding energy alterations | Long-term efficacy in solid tumors |
Formulation | Solubility in physiological matrices (e.g., plasma) | Oral bioavailability challenges |
Ongoing research prioritizes addressing these gaps through structural re-engineering (e.g., trifluoroacetamide extensions [7]) and nanoparticle-based delivery systems to enhance tumor accumulation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0